3,3',5,5'-Tetraethynyl-1,1'-biphenyl
Overview
Description
3,3’,5,5’-Tetraethynyl-1,1’-biphenyl is a chemical compound with the molecular formula C20H10 . It has a molecular weight of 250.2934 . This compound is used in the research of Covalent Organic Frameworks (COFs) and is considered an important linker in the development of customizable COFs .
Molecular Structure Analysis
The molecular structure of 3,3’,5,5’-Tetraethynyl-1,1’-biphenyl consists of two phenyl rings connected by a single bond, with ethynyl groups attached to the 3 and 5 positions of each ring . The exact spatial configuration of these groups would depend on the specific conditions under which the molecule is observed or used.Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3’,5,5’-Tetraethynyl-1,1’-biphenyl are not fully detailed in the sources I found. It has a molecular weight of 250.29 . More specific properties such as melting point, boiling point, solubility, and spectral data might be available in specialized chemical databases.Scientific Research Applications
Sterically Encumbered Systems for Phosphorus Centers
Research has explored the use of tetraarylphenyls as sterically demanding ligands for synthesizing compounds with p-phenylene-bridged phosphorus centers. These compounds exhibit novel materials containing low-coordinate phosphorus centers, demonstrating the potential of "3,3',5,5'-Tetraethynyl-1,1'-biphenyl" derivatives in developing new materials with unique electronic and structural properties (Shah et al., 2000).
Electronic States, Photoluminescence, and Carrier Transport
The compound has been found to significantly impact the electronic states, photoluminescence, and carrier transport properties of materials. Research on 1,1-disubstituted 2,3,4,5-tetraphenylsiloles highlighted their excellent electroluminescent properties, influenced by the steric hindrance and twisted degree of phenyl groups, enhancing photoluminescence efficiency and charge carrier mobility. This suggests applications in organic electronics and optoelectronic devices (Yu et al., 2005).
Metal–Organic Coordination Polymers
The versatility of "this compound" extends to the synthesis of metal–organic coordination polymers with varying structural characteristics and functionalities. Research has demonstrated its role in constructing coordination polymers with distinct luminescent and magnetic behaviors, showcasing the potential for developing advanced functional materials for applications in sensing, catalysis, and magnetic devices (Sun et al., 2013).
Mechanism of Action
Target of Action
It is known to be used as a monomer in the synthesis of covalent organic frameworks (cofs) and porous polymer networks (ppns) .
Mode of Action
It is known to be involved in the formation of cofs and ppns, which suggests that it may participate in polymerization reactions to form these structures .
Biochemical Pathways
Its role in the formation of cofs and ppns suggests that it may be involved in the pathways related to polymer synthesis .
Result of Action
Its role in the formation of cofs and ppns suggests that it may contribute to the formation of these complex structures .
Action Environment
It is known to be soluble in dcm, dmf, and dmso, and it is recommended to be stored at 2-8℃ .
Properties
IUPAC Name |
1-(3,5-diethynylphenyl)-3,5-diethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10/c1-5-15-9-16(6-2)12-19(11-15)20-13-17(7-3)10-18(8-4)14-20/h1-4,9-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOQPYCLALQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C#C)C#C)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70777838 | |
Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189619-31-6 | |
Record name | 3,3',5,5'-Tetraethynyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70777838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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